1-Heptanaminium, N,N'-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide
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Overview
Description
1-Heptanaminium, N,N’-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a heptanaminium group and a dioxo-butanediyl bis(oxy-2,1-ethanediyl) linkage, making it a subject of interest in both organic chemistry and applied sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptanaminium, N,N’-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide typically involves a multi-step process. The initial step often includes the preparation of the heptanaminium precursor, followed by the introduction of the dioxo-butanediyl bis(oxy-2,1-ethanediyl) moiety through a series of condensation reactions. The final step involves the iodination of the compound to form the diiodide salt. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Heptanaminium, N,N’-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-Heptanaminium, N,N’-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological pathways and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug delivery systems and as an active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Heptanaminium, N,N’-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethanaminium,2,2’-[(1,4-dioxo-1,4-butanediyl)bis(oxy)]bis[N,N,N-trimethyl-, chloride,hydrate (122): A similar compound with a chloride instead of iodide.
2,2’-[(1,4-Dioxo-1,4-butanediyl)disulfanediyl]bis(N,N,N-trimethylethanaminium): Another related compound with a disulfanediyl linkage.
Uniqueness
1-Heptanaminium, N,N’-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide is unique due to its specific iodide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where iodide functionality is required.
Properties
CAS No. |
95521-18-9 |
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Molecular Formula |
C26H54I2N2O4 |
Molecular Weight |
712.5 g/mol |
IUPAC Name |
heptyl-[2-[4-[2-[heptyl(dimethyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C26H54N2O4.2HI/c1-7-9-11-13-15-19-27(3,4)21-23-31-25(29)17-18-26(30)32-24-22-28(5,6)20-16-14-12-10-8-2;;/h7-24H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
VJABPJBSDMZRDS-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CCCCCCC.[I-].[I-] |
Origin of Product |
United States |
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